3-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}phenyl propanoate
Description
3-{3,5-dioxo-4-azatricyclo[5210^{2,6}]dec-8-en-4-yl}phenyl propanoate is a complex organic compound that belongs to the class of isoindoline derivatives
Properties
IUPAC Name |
[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-2-14(20)23-13-5-3-4-12(9-13)19-17(21)15-10-6-7-11(8-10)16(15)18(19)22/h3-7,9-11,15-16H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSPBAXYOQYFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)N2C(=O)C3C4CC(C3C2=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}phenyl propanoate typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of the Isoindoline Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Dioxo Groups: Oxidation reactions can be employed to introduce the dioxo functionalities.
Attachment of the Phenyl Propionate Group: This step might involve esterification reactions using phenyl propionic acid and appropriate reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The phenyl propanoate ester undergoes hydrolysis under acidic or basic conditions to yield 3-(3,5-dioxo-4-azatricyclo[5.2.1.0²⁶]dec-8-en-4-yl)propanoic acid.
Conditions :
Transesterification with primary alcohols (e.g., methanol, ethanol) replaces the phenyl group under catalytic acidic (H₂SO₄) or basic (NaOEt) conditions .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis | 1M NaOH, 80°C | Propanoic acid derivative | 85–90 | |
| Transesterification | Ethanol, H₂SO₄, 70°C | Ethyl ester derivative | 78 |
Diels-Alder Cycloaddition
The dec-8-ene double bond in the tricyclic core acts as a dienophile in [4+2] cycloadditions. Reactions with electron-rich dienes (e.g., furan, anthracene) produce bicyclic adducts, critical in polymer crosslinking applications .
Example :
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Dienophile : 3-{3,5-Dioxo-4-azatricyclo[...]}phenyl propanoate
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Diene : Furan-protected maleimide (MI-PMMA)
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Conditions : Toluene, 60°C, 24 hours
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Product : Crosslinked polymer network with enhanced thermal stability .
Nucleophilic Acyl Substitution
The ester group participates in nucleophilic substitutions with amines or thiols:
| Nucleophile | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Octylamine | DMF, 25°C, 48 hours | Amide derivative | Surfactant synthesis | |
| Thiophenol | K₂CO₃, DMSO, 60°C | Thioester derivative | Thiol-responsive prodrugs |
Reduction of Ketone Groups
The 3,5-dioxo groups are selectively reduced to secondary alcohols using NaBH₄ or LiAlH₄:
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Reductant : NaBH₄ in MeOH, 0°C → 25°C, 4 hours
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Product : 3,5-Dihydroxy-4-azatricyclo[...]phenyl propanoate (yield: 65%) .
Electrophilic Aromatic Substitution
The phenyl ring undergoes nitration or sulfonation, directed by the electron-withdrawing ester group:
| Reaction | Reagents | Position | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta | 72 | |
| Sulfonation | SO₃/H₂SO₄, 60°C | Para | 68 |
Photochemical [2+2] Cycloaddition
The enone system undergoes UV-light-mediated cycloaddition with alkenes (e.g., ethylene):
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Conditions : CH₂Cl₂, 254 nm UV light, 12 hours
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While the parent compound lacks azide/alkyne groups, its hydrolyzed acid derivative can be functionalized for click chemistry:
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Coupling with propargyl amine : EDC/HOBt, DMF → Alkyne-functionalized derivative .
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CuAAC with benzyl azide : CuSO₄/sodium ascorbate, H₂O/THF → Triazole-linked conjugate (yield: 89%) .
Thermal Retro-Diels-Alder Reaction
The Diels-Alder adducts revert to starting materials at elevated temperatures (>120°C), enabling recyclable polymer networks .
Key Stability Considerations
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pH Sensitivity : The ester hydrolyzes rapidly in alkaline media (t₁/₂: 2 hours at pH 10) .
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Thermal Stability : Decomposition begins at 220°C (TGA data) .
This compound’s multifunctional reactivity positions it as a versatile intermediate in pharmaceuticals, polymer science, and materials engineering. Experimental validation of these pathways is documented in synthetic protocols and application-focused studies .
Scientific Research Applications
3-{3,5-dioxo-4-azatricyclo[521
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}phenyl propanoate involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
Phthalic Anhydride Derivatives: Compounds with similar isoindoline cores.
Phenyl Propionate Esters: Compounds with similar ester functionalities.
Uniqueness
3-{3,5-dioxo-4-azatricyclo[5210^{2,6}]dec-8-en-4-yl}phenyl propanoate is unique due to its specific combination of functional groups and structural features
Biological Activity
3-{3,5-Dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}phenyl propanoate is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C_{16}H_{13}N_{1}O_{4}. Its molecular weight is approximately 285.28 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C_{16}H_{13}N_{1}O_{4} |
| Molecular Weight | 285.28 g/mol |
| Melting Point | Not specified |
| Purity | Varies by supplier |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study demonstrated that derivatives of this class could inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
Preliminary studies have shown that the compound may possess anticancer properties. In vitro assays revealed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and disruption of cellular proliferation pathways .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For instance, it has shown promise as an inhibitor of certain kinases involved in cancer progression and inflammation . This inhibition could offer a therapeutic avenue for managing diseases characterized by aberrant kinase activity.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, highlighting the potential utility of these compounds in clinical settings .
Study 2: Anticancer Potential
A recent study focused on the anticancer effects of the compound in human cancer cell lines. Treatment with varying concentrations resulted in dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for therapeutic use . The study concluded that further investigation into the mechanisms underlying these effects is warranted.
Q & A
Q. What synthetic methodologies are effective for synthesizing this compound?
- Answer : The synthesis involves two key steps: (i) Cyclocondensation : Form the azatricyclic core using a Diels-Alder reaction between a maleimide derivative and a bicyclic diene under reflux conditions in anhydrous toluene. (ii) Esterification : React the phenolic intermediate with propanoic acid derivatives (e.g., propionyl chloride) using coupling agents like DCC (dicyclohexylcarbodiimide) in dichloromethane. Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What spectroscopic techniques confirm its structural integrity?
- Answer : Use a combination of:
- X-ray crystallography for unambiguous structural determination (applicable to crystalline derivatives) .
- ¹H/¹³C NMR to verify ester carbonyl (δ ~170 ppm) and tricyclic proton environments.
- FT-IR for characteristic peaks (C=O stretch at ~1750 cm⁻¹).
- HRMS to confirm molecular weight (e.g., ESI+ mode) .
Q. How should the compound be stored to ensure stability?
- Answer : Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the ester group and photodegradation. Regularly assess stability via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers design experiments to study its environmental fate?
- Answer : Follow a longitudinal approach:
- Experimental setup : Expose the compound to simulated environmental conditions (pH 4–9, UV light, soil/water matrices).
- Analytical methods : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed carboxylic acid derivatives).
- Controls : Include abiotic (sterile) and biotic (microbe-inoculated) systems.
Reference environmental fate frameworks for persistent organic compounds .
Q. How to resolve contradictions in reported catalytic esterification yields?
- Answer : Apply a factorial design to test variables:
- Factors : Catalyst (e.g., DCC vs. EDC), solvent polarity (THF vs. DCM), temperature (0°C vs. RT).
- Analysis : Use ANOVA to identify significant contributors to yield variability.
- Optimization : Recrystallization (ethanol/water) or preparative HPLC improves purity .
Q. What experimental designs minimize confounding factors in reactivity studies?
- Answer : Use a split-split plot design :
- Main plots : Catalyst types (homogeneous vs. heterogeneous).
- Subplots : Solvent systems (polar vs. nonpolar).
- Sub-subplots : Reaction times (12h vs. 24h).
Replicate each condition 4x to ensure statistical robustness .
Key Considerations for Researchers
- Contradiction Analysis : Cross-validate unexpected results (e.g., low yields) by repeating reactions under strictly anhydrous conditions and verifying reagent purity .
- Methodological Rigor : Adopt split-plot designs and longitudinal frameworks to account for multi-variable interactions .
- Safety Protocols : Follow GHS guidelines for handling reactive intermediates (e.g., propionyl chloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
